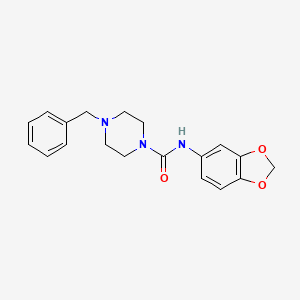

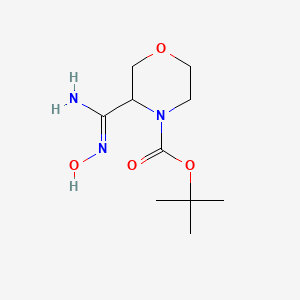

Piperazine-1-carboxamide, N-(1,3-benzodioxol-5-yl)-4-benzyl-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

Piperazine derivatives, including the specified compound, have been explored for their potential in treating tuberculosis (TB). Studies highlight the anti-mycobacterial properties of piperazine-based compounds, especially against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). These compounds serve as essential building blocks in the design and development of new anti-TB molecules, demonstrating the significance of piperazine as a versatile scaffold in medicinal chemistry (Girase et al., 2020).

Therapeutic Applications

Piperazine derivatives are recognized for their wide therapeutic applications. A review of patents from 2010 onwards reveals the versatility of piperazine in drug design, featuring in antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The structural modification of piperazine rings significantly influences the medicinal potential of these molecules, underscoring their importance in drug discovery and development (Rathi et al., 2016).

Biological Potentials

Research into piperazine and its derivatives has shown a broad range of biological and pharmacological activities. These compounds are present in biologically active molecules with anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. This diversity in activity highlights the potential of piperazine derivatives in addressing various health conditions (Verma & Kumar, 2017).

Environmental Applications

A new class of nanofiltration (NF) membranes featuring a crumpled polyamide layer derived from piperazine-based compounds has shown promise in environmental applications. These membranes exhibit enhanced water permeance and selectivity, making them suitable for water softening, purification, wastewater treatment, and water reuse. The development of such NF membranes signifies the application of piperazine derivatives beyond pharmacology, extending into critical environmental technologies (Shao et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a reactive free radical which acts as a biologic mediator in several processes, including neurotransmission and antimicrobial and antitumoral activities .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . The resulting changes could potentially influence various biological processes, including cell signaling, immune response, and cellular metabolism.

Biochemical Pathways

Given its potential target, it may be involved in pathways related to nitric oxide synthesis and signaling . Nitric oxide plays a key role in various physiological and pathological processes, including vasodilation, immune response, neurotransmission, and tumor progression.

Result of Action

Based on the potential target, it could potentially modulate nitric oxide levels, influencing various cellular processes such as cell signaling, immune response, and cellular metabolism .

Biochemische Analyse

Biochemical Properties

The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

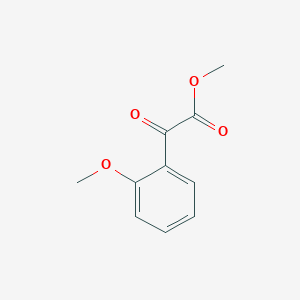

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUIZKCMLSKLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)

![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)